molecular formula C7H9NO B8567356 5-Heptynenitrile, 7-hydroxy- CAS No. 69285-47-8

5-Heptynenitrile, 7-hydroxy-

Cat. No. B8567356
CAS RN: 69285-47-8
M. Wt: 123.15 g/mol
InChI Key: DPPAXROPUQULFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Heptynenitrile, 7-hydroxy- is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Heptynenitrile, 7-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Heptynenitrile, 7-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

69285-47-8

Product Name

5-Heptynenitrile, 7-hydroxy-

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

7-hydroxyhept-5-ynenitrile

InChI

InChI=1S/C7H9NO/c8-6-4-2-1-3-5-7-9/h9H,1-2,4,7H2

InChI Key

DPPAXROPUQULFK-UHFFFAOYSA-N

Canonical SMILES

C(CC#CCO)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred slurry of sodium cyanide (15 g, 306 mmol) in dimethyl sulphoxide (100 ml) preheated to 85° C., was added 1-tetrahydropyranyloxy-6-chloro-hex-2-yne (66.2 g, 306 mmol) at such a rate as to keep the temperature between 85° C. and 100° C. One hour after the addition was completed, the cooled mixture was slowly added to brine (600 ml) and extracted with ether (3×200 ml). The combined ether extracts were washed with further brine (200 ml) and dried over sodium sulphate. After removal of the solvent under reduced pressure, the reddish-brown oil was distilled and the fraction boiling between 140° and 160° C. (0.25 m.m.) collected and dissolved in methanol (200 ml). This solution was stirred overnight with 5 MH2SO4 (30 ml) and neutralised with solid potassium carbonate. The methanol was removed under reduced pressure and the residue partitioned between ether (200 ml) and brine (300 ml). The aqueous layer was extracted with further ether (2×300 ml). The combined organic extracts were washed with brine (2×100 ml) and dried over sodium sulphate. Removal of the solvent under reduced pressure, and distillation of the oil obtained gave 6-cyano-hex-2-yn-1-ol (22.0 g, 58%) as a colourless oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
66.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
600 mL
Type
solvent
Reaction Step Four

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